potassium;[(E)-[2-(4-methoxy-1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate
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Overview
Description
4-Methoxyglucobrassicin is an indolylmethylglucosinolic acid, a derivative of glucobrassicin, characterized by a methoxy substituent at position 4 on the indole ring . This compound is naturally found in various cruciferous plants such as broccoli, cabbage, and mustard . It plays a significant role in plant defense mechanisms against pathogens and pests .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyglucobrassicin typically involves the methoxylation of glucobrassicin. This process can be achieved through various chemical reactions, including the use of methanol and a suitable catalyst under controlled conditions . The reaction conditions often require precise temperature and pH control to ensure the successful incorporation of the methoxy group.
Industrial Production Methods: Industrial production of 4-Methoxyglucobrassicin is primarily achieved through the extraction from cruciferous plants. The extraction process involves the use of solvents such as methanol or ethanol to isolate the compound from plant tissues . Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are employed to purify and quantify the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyglucobrassicin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler indole derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions include indole-3-carbinol, sulfoxides, and other indole derivatives .
Scientific Research Applications
4-Methoxyglucobrassicin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives.
Biology: The compound is studied for its role in plant defense mechanisms and its impact on plant metabolism.
Industry: The compound is used in the development of natural pesticides and plant growth regulators.
Mechanism of Action
4-Methoxyglucobrassicin exerts its effects through the hydrolysis by the enzyme myrosinase, leading to the formation of bioactive compounds such as indole-3-carbinol . These bioactive compounds interact with various molecular targets and pathways, including the modulation of detoxification enzymes and the inhibition of cell proliferation . The compound’s antioxidant and anti-inflammatory properties further contribute to its biological activities.
Comparison with Similar Compounds
4-Methoxyglucobrassicin is part of a family of glucosinolates, which includes several similar compounds:
Glucobrassicin: The parent compound without the methoxy group.
1-Methoxyglucobrassicin (Neoglucobrassicin): Similar to 4-Methoxyglucobrassicin but with a methoxy group at a different position.
4-Hydroxyglucobrassicin: Contains a hydroxy group instead of a methoxy group.
1,4-Dimethoxyglucobrassicin: Contains two methoxy groups at different positions.
Uniqueness: 4-Methoxyglucobrassicin is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its role in plant defense and its potential therapeutic applications .
Properties
Molecular Formula |
C17H21KN2O10S2 |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
potassium;[(E)-[2-(4-methoxy-1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |
InChI |
InChI=1S/C17H22N2O10S2.K/c1-27-11-4-2-3-10-9(11)5-8(18-10)6-13(19-29-31(24,25)26)30-17-16(23)15(22)14(21)12(7-20)28-17;/h2-5,12,14-18,20-23H,6-7H2,1H3,(H,24,25,26);/q;+1/p-1/b19-13+;/t12-,14-,15+,16-,17+;/m1./s1 |
InChI Key |
FWKUTARZUGZRPI-JIEAJFEASA-M |
Isomeric SMILES |
COC1=CC=CC2=C1C=C(N2)C/C(=N\OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.[K+] |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O.[K+] |
Origin of Product |
United States |
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